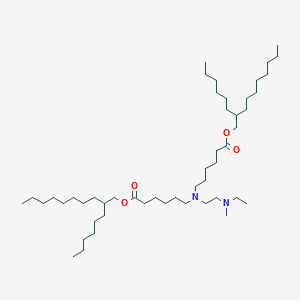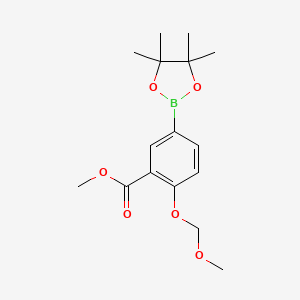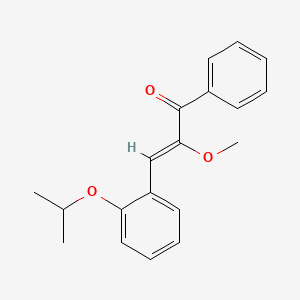![molecular formula C20H18N6OS B13364053 3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)
3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple fused rings, including triazole, thiadiazole, and imidazopyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Construction of the thiadiazole ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Synthesis of the imidazopyridine core: This step typically involves the condensation of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions.
Final coupling: The final step involves the coupling of the synthesized intermediates to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to bind to specific biomolecules.
作用機序
The mechanism of action of 3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulating receptor function: Acting as an agonist or antagonist at specific receptors.
Interacting with nucleic acids: Binding to DNA or RNA and affecting gene expression or replication.
類似化合物との比較
Similar Compounds
- **3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine shares structural similarities with other heterocyclic compounds such as:
Triazolothiadiazoles: Compounds containing both triazole and thiadiazole rings.
Imidazopyridines: Compounds with an imidazopyridine core.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C20H18N6OS |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
6-[(3,4-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N6OS/c1-12-7-8-15(10-13(12)2)27-11-17-24-26-19(22-23-20(26)28-17)18-14(3)21-16-6-4-5-9-25(16)18/h4-10H,11H2,1-3H3 |
InChIキー |
JCVDRFUEMIXLLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)


![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)



